(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
Description
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is a chiral compound featuring a Boc-protected amino group at the C2 position and a hydroxyl group at C3, with both stereocenters in the R configuration. This molecule is commonly employed as an intermediate in peptide synthesis and pharmaceutical research due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions .
Properties
IUPAC Name |
methyl (2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMWAPNVRMDIPS-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves multiple steps, starting with the protection of the amino group using BOC anhydride in the presence of a base such as sodium hydroxide. The hydroxyl group is then introduced through hydroxylation reactions, and the final step involves esterification to form the methyl ester.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using flow microreactor systems, which allow for a more efficient and sustainable production process. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, streamlining the overall synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or iodomethane (CH3I).
Major Products Formed:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-oxobutanoate.
Reduction: Reduction of the carbonyl group can yield (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate exerts its effects involves its interaction with specific molecular targets and pathways. The BOC-protected amino group can be selectively removed under acidic conditions, allowing for the release of the free amino group, which can then participate in further chemical reactions or biological processes.
Comparison with Similar Compounds
Stereoisomeric Variants
Differences in stereochemistry significantly influence physical properties and biological activity. Key stereoisomers include:
Note: The CAS number 96099-84-2 corresponds to BD481868 in , which lists C₁₀H₁₉NO₅, conflicting with the formula in the table entry for (2R,3R)-isomer. The C₁₆H₁₅F₆N₅O formula in likely refers to a fluorinated derivative and requires further verification.
Key Findings :
- Stereoisomers like (2R,3S) and (2S,3R) often exhibit distinct NMR splitting patterns due to vicinal coupling between the C2 and C3 substituents .
- The (2S,3R)-tert-butyl ester (CAS 30588-71-7) demonstrates how ester group bulkiness (tert-butyl vs. methyl) impacts solubility and crystallinity .
Functional Group Modifications
Protecting Group Variations
- Boc vs. Cbz: Replacing the Boc group with a benzyloxycarbonyl (Cbz) group, as in (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate (CAS 100157-53-7), alters stability. Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal, making the latter less suitable for hydrogenation-sensitive substrates .
- Dual Protection: (2S,3R)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)butanoate hydrochloride (CAS 115282) features both a free amino group and a Boc-protected amine, enabling selective reactivity in multi-step syntheses .
Substituent Variations
- Hydroxyl vs. Methoxy: (2S,3R)-2-Amino-3-methoxybutanoic acid (CAS 44-02-9) replaces the hydroxyl group with methoxy, enhancing lipophilicity but reducing hydrogen-bonding capacity .
- Fluorinated Derivatives : The (2R,3S)-isomer in (C₁₆H₁₅F₆N₅O) introduces fluorine atoms, likely improving metabolic stability in drug candidates .
Key Findings :
Biological Activity
(2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, commonly referred to as Boc-amino acid derivative, is a compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C10H19NO5
- Molecular Weight : 233.26 g/mol
- CAS Number : 60538-19-4
- Physical State : Viscous liquid
- Boiling Point : 206 °C at 760 mmHg
Synthesis
The synthesis of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The general synthetic route includes:
- Preparation of the Boc-protected amino acid : This is achieved by reacting the amino acid with Boc anhydride in a suitable solvent.
- Formation of the ester : The Boc-protected amino acid is then reacted with methyl 3-hydroxybutanoate under acidic or basic conditions to yield the desired compound.
Antioxidant Properties
Research has demonstrated that Boc-protected amino acids exhibit notable antioxidant activity. A study indicated that compounds similar to (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate showed significant inhibition of oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in biological systems .
Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, compounds with similar structures were found to reduce pro-inflammatory cytokine production in cultured macrophages. This suggests a mechanism whereby these compounds could be utilized in treating inflammatory diseases .
Case Study 1: In Vivo Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of a related compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema and inflammatory cytokines compared to control groups. This highlights the potential therapeutic applications of Boc-amino acids in managing inflammation .
Case Study 2: Antioxidant Efficacy
Another study assessed the antioxidant capacity of (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate using DPPH and ABTS assays. The results showed that the compound effectively scavenged free radicals, demonstrating a strong antioxidant profile comparable to established antioxidants like ascorbic acid .
Research Findings Summary Table
| Property | Finding |
|---|---|
| Antioxidant Activity | Significant free radical scavenging ability |
| Anti-inflammatory Effects | Reduction in cytokine levels and edema in vivo |
| Synthesis Method | Reaction of Boc anhydride with methyl 3-hydroxybutanoate |
Q & A
Q. What are the standard synthetic routes for preparing (2R,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, and how is the Boc group introduced?
Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino group of a chiral β-hydroxy amino acid derivative. A general approach includes:
- Step 1: Reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine .
- Step 2: Esterification of the carboxylic acid group using methanol under acidic or coupling conditions.
- Step 3: Purification via column chromatography or recrystallization.
Key parameters include temperature control (0–25°C for Boc protection) and solvent selection (e.g., dichloromethane or THF). Reaction progress is monitored by TLC or HPLC .
Q. What analytical techniques are recommended for confirming the structure and enantiomeric purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., Boc, ester, hydroxyl) .
- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., Chiralpak® columns) assess enantiomeric purity by resolving (2R,3R) from (2S,3S) diastereomers .
- Mass Spectrometry (MS): ESI-MS or MALDI-TOF validates molecular weight (C₁₁H₂₁NO₅; theoretical MW: 247.29 g/mol) .
- X-ray Crystallography: Advanced structural confirmation, particularly for resolving stereochemical ambiguities in crystalline forms .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group or ester .
- Handling: Use gloves and eye protection due to skin/eye irritation risks (H315, H319). Avoid inhalation (H335) and use a fume hood for bulk handling .
- Stability Testing: Periodically analyze via HPLC to detect degradation products (e.g., free amine from Boc deprotection) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?
Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve Boc protection efficiency, while non-polar solvents (e.g., toluene) minimize racemization during esterification .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation and reduce side reactions .
- Temperature Gradients: Lower temperatures (–10°C) during coupling steps preserve stereochemistry .
- Chiral Auxiliaries: Incorporate Evans auxiliaries or asymmetric catalysts (e.g., Cinchona alkaloids) to enforce (2R,3R) configuration .
Q. What strategies are effective in resolving contradictory data regarding the compound’s stability under varying acidic or basic conditions?
Methodological Answer:
- Controlled Degradation Studies: Expose the compound to incremental pH levels (e.g., 1–12) and monitor decomposition via LC-MS. For example, Boc deprotection occurs at pH < 3, while ester hydrolysis dominates at pH > 10 .
- Isolation of Intermediates: Trap transient species (e.g., free amine after Boc removal) using scavenger resins or derivatization .
- Computational Modeling: DFT calculations predict hydrolysis pathways and identify vulnerable bonds .
Q. In multi-step syntheses, how does the Boc group influence subsequent reaction steps, and what are common pitfalls?
Methodological Answer:
- Orthogonality: The Boc group is stable under basic and nucleophilic conditions but cleaved by TFA or HCl. This allows sequential deprotection in peptide couplings .
- Pitfalls:
- Racemization: Prolonged exposure to strong acids during Boc removal can invert stereocenters. Use mild conditions (e.g., 20% TFA in DCM for 30 min) .
- Side Reactions: The hydroxyl group may participate in unintended cyclization. Protect it as a silyl ether (e.g., TBS) if needed .
- Case Study: In peptide chain elongation, premature Boc deprotection due to residual acid traces can truncate synthesis. Neutralize reaction mixtures with weak bases (e.g., NaHCO₃) before proceeding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
